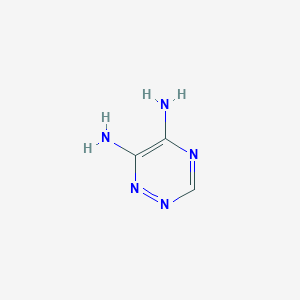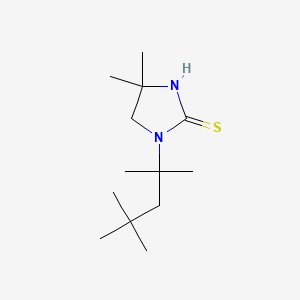
2-Imidazolidinethione, 4,4-dimethyl-1-(1,1,3,3-tetramethylbutyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dimethyl-1-(1,1,3,3-tetramethylbutyl)-2-imidazolidinethione is an organic compound that belongs to the class of imidazolidinethiones. This compound is characterized by its unique structure, which includes a 2-imidazolidinethione core substituted with a 4,4-dimethyl group and a 1-(1,1,3,3-tetramethylbutyl) group. It is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-(1,1,3,3-tetramethylbutyl)-2-imidazolidinethione typically involves the reaction of 4,4-dimethyl-2-imidazolidinethione with 1,1,3,3-tetramethylbutyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an organic solvent like toluene or dichloromethane. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of 4,4-Dimethyl-1-(1,1,3,3-tetramethylbutyl)-2-imidazolidinethione may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. The final product is typically obtained in high purity through distillation or crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Dimethyl-1-(1,1,3,3-tetramethylbutyl)-2-imidazolidinethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazolidinethione ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like acetonitrile at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various imidazolidinethione derivatives
Wissenschaftliche Forschungsanwendungen
4,4-Dimethyl-1-(1,1,3,3-tetramethylbutyl)-2-imidazolidinethione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfur-containing compounds.
Biology: Investigated for its potential antimicrobial properties and its ability to inhibit certain enzymes.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized as a stabilizer in polymer production and as an additive in lubricants to enhance their performance.
Wirkmechanismus
The mechanism of action of 4,4-Dimethyl-1-(1,1,3,3-tetramethylbutyl)-2-imidazolidinethione involves its interaction with molecular targets such as enzymes and microbial cell membranes. The compound can inhibit enzyme activity by binding to the active site or by modifying essential thiol groups. In microbial cells, it disrupts membrane integrity, leading to cell lysis and death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4-Dimethyl-2-imidazolidinethione
- 1,1,3,3-Tetramethylbutyl-2-imidazolidinethione
- 2-Imidazolidinethione derivatives
Uniqueness
4,4-Dimethyl-1-(1,1,3,3-tetramethylbutyl)-2-imidazolidinethione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other imidazolidinethione derivatives, it exhibits enhanced stability and reactivity, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
64036-88-0 |
|---|---|
Molekularformel |
C13H26N2S |
Molekulargewicht |
242.43 g/mol |
IUPAC-Name |
4,4-dimethyl-1-(2,4,4-trimethylpentan-2-yl)imidazolidine-2-thione |
InChI |
InChI=1S/C13H26N2S/c1-11(2,3)8-13(6,7)15-9-12(4,5)14-10(15)16/h8-9H2,1-7H3,(H,14,16) |
InChI-Schlüssel |
TUDXUTBWUKMCSB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(C(=S)N1)C(C)(C)CC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Benzyl-2-(4-bromophenyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13952487.png)


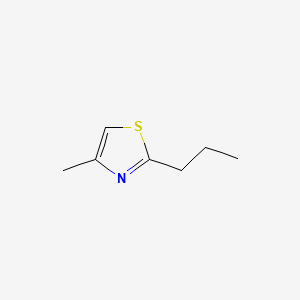

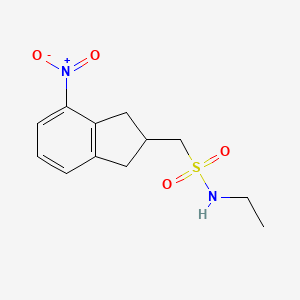
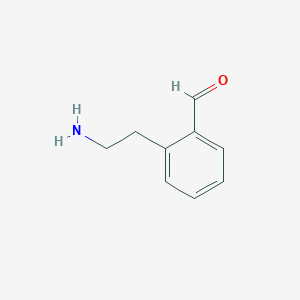
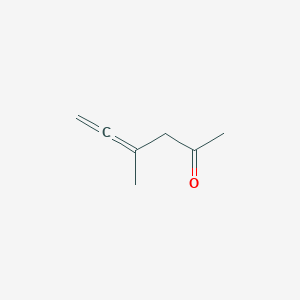
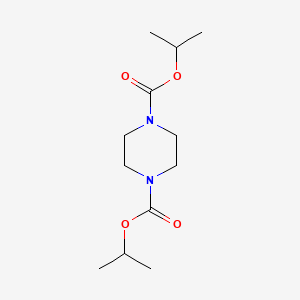


![2,6-Bis[(trimethylsilyl)oxy]-4-pyrimidinecarbaldehyde](/img/structure/B13952557.png)
